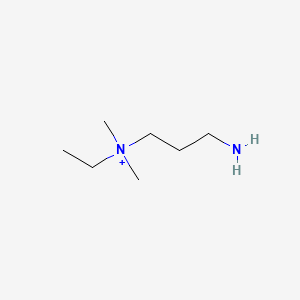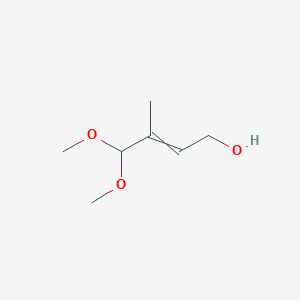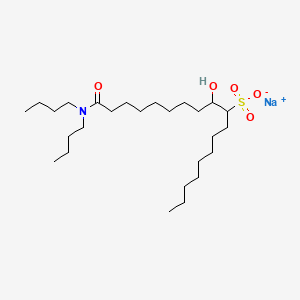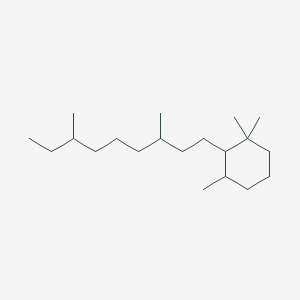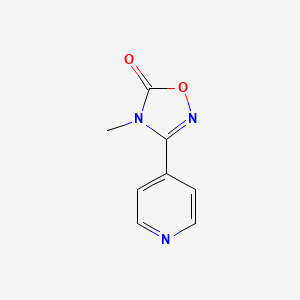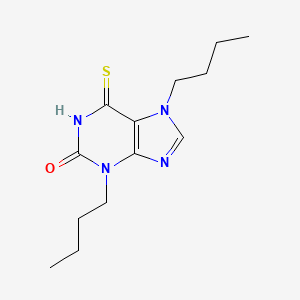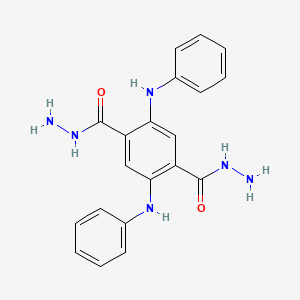
2,5-Dianilinobenzene-1,4-dicarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dianilinobenzene-1,4-dicarbohydrazide is a chemical compound known for its unique structure and properties It is a derivative of benzene, featuring two aniline groups and two carbohydrazide groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dianilinobenzene-1,4-dicarbohydrazide typically involves the reaction of benzene-1,4-dicarboxylic acid with aniline and hydrazine. The process can be summarized as follows:
Starting Materials: Benzene-1,4-dicarboxylic acid, aniline, and hydrazine hydrate.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dianilinobenzene-1,4-dicarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
2,5-Dianilinobenzene-1,4-dicarbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its anticancer properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Dianilinobenzene-1,4-dicarbohydrazide involves its interaction with cellular components. The compound can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of cellular processes such as replication and transcription, ultimately resulting in cell death. The molecular targets include enzymes involved in DNA synthesis and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,4-dicarboxylic acid: The parent compound from which 2,5-Dianilinobenzene-1,4-dicarbohydrazide is derived.
Aniline: A simpler aromatic amine that shares structural similarities.
Hydrazine: A common reagent used in the synthesis of carbohydrazides.
Uniqueness
This compound is unique due to its combination of aniline and carbohydrazide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Propriétés
Numéro CAS |
65408-42-6 |
|---|---|
Formule moléculaire |
C20H20N6O2 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
2,5-dianilinobenzene-1,4-dicarbohydrazide |
InChI |
InChI=1S/C20H20N6O2/c21-25-19(27)15-12-18(24-14-9-5-2-6-10-14)16(20(28)26-22)11-17(15)23-13-7-3-1-4-8-13/h1-12,23-24H,21-22H2,(H,25,27)(H,26,28) |
Clé InChI |
NMPIRGIBKRPRQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC(=C(C=C2C(=O)NN)NC3=CC=CC=C3)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


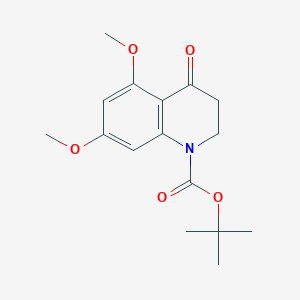
![2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide](/img/structure/B14481046.png)
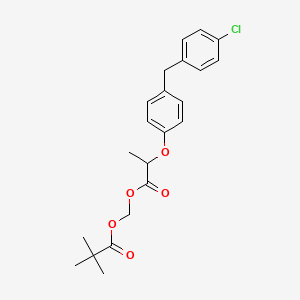
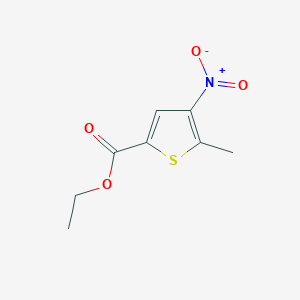
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanine](/img/structure/B14481074.png)
![1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14481082.png)
![(1S)-6,8-Dioxabicyclo[3.2.1]octane](/img/structure/B14481090.png)
